molecular formula C26H21N3O3 B2541573 5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866344-59-4

5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Katalognummer B2541573
CAS-Nummer: 866344-59-4
Molekulargewicht: 423.472
InChI-Schlüssel: TUPYUTYJNGCRPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" is a complex organic molecule that belongs to the class of compounds known as pyrazoloquinolines. These compounds are characterized by a fused ring structure that combines the pyrazole and quinoline moieties, often with additional substituents that can modify their chemical and physical properties. The specific structure of this compound suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of related compounds such as 4-aryl-3-methyl-1-phenyl-1H-benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones. These syntheses often involve the condensation of aromatic aldehydes with amines and other reactants in the presence of catalysts like PEG1000-based dicationic acidic ionic liquid (PEG1000-DAIL) or diammonium hydrogen phosphate in water . The use of such catalysts can lead to high yields, short reaction times, and simple workup procedures. Moreover, the catalysts can sometimes be recovered and reused, enhancing the green chemistry aspect of the synthesis .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of multiple fused rings, which can influence the molecule's electronic distribution and reactivity. The structural analysis of similar compounds, such as benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones, reveals that they can form supramolecular structures through hydrogen bonding and pi-pi stacking interactions . These interactions are crucial for the stability and self-assembly of the molecules in the solid state.

Chemical Reactions Analysis

Pyrazoloquinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrolysis. For instance, nucleophilic reagents can cleave the oxazole ring of related compounds, leading to substituted quinolinones . Additionally, the Gould-Jacobs reaction can be used to react amino-substituted benzoxazoles with ethoxymethylene compounds to yield oxazoloquinoline derivatives . These reactions are often facilitated by the presence of electron-withdrawing or electron-donating groups on the aromatic rings, which can stabilize the transition states and intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents like benzyl and ethoxyphenyl groups can affect the molecule's solubility, melting point, and stability. The electronic properties of the fused ring system can also impact the molecule's UV-Vis absorption and fluorescence characteristics, making these compounds potentially useful for optical applications. Additionally, the presence of hydrogen bond donors and acceptors within the molecule can facilitate interactions with biological targets, which is relevant for their potential use in medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthesis Techniques : A study by Pawlas et al. (2000) details the synthesis of pyrazoloquinoline derivatives, emphasizing the strategic formation of pyridine rings through cyclization processes. This synthesis approach could be relevant for compounds structurally similar to "5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" (Pawlas et al., 2000).

Crystal Structure and DFT Calculations : The study by Abad et al. (2021) on a novel isoxazolequinoxaline derivative includes detailed crystal structure analysis, DFT calculations, and molecular dynamics, highlighting the structural complexity and potential biological applications of quinoxaline derivatives (Abad et al., 2021).

Biological Applications

Antimicrobial Activity : Research by Hassan (2013) on pyrazoline and pyrazole derivatives, including quinoxaline structures, demonstrated significant antimicrobial activities. This suggests the potential of structurally related compounds in developing new antimicrobial agents (Hassan, 2013).

Anticancer Activity : The synthesis and biological evaluation of isoxazolquinoxalin (IZQ) as an anti-cancer drug were explored by Abad et al. (2021), showcasing the therapeutic potential of quinoxaline derivatives in cancer treatment (Abad et al., 2021).

Supramolecular Aggregation : A study by Portilla et al. (2005) on the effect of substitution on dihydrobenzopyrazoloquinolines' supramolecular aggregation emphasizes the significance of structural modifications on the physical properties and potential applications of these compounds (Portilla et al., 2005).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing methods for its synthesis .

Eigenschaften

IUPAC Name

8-benzyl-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-2-30-19-10-8-18(9-11-19)25-21-15-29(14-17-6-4-3-5-7-17)22-13-24-23(31-16-32-24)12-20(22)26(21)28-27-25/h3-13,15H,2,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPYUTYJNGCRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.